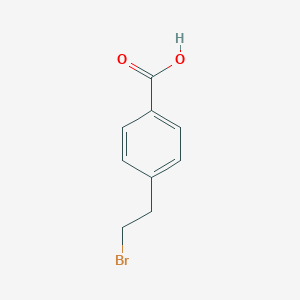
Acide 4-(2-bromoéthyl)benzoïque
Vue d'ensemble
Description
4-(2-Bromoethyl)benzoic acid, also known as 4-(2-Bromoethyl)benzoic acid, is a useful research compound. Its molecular formula is C9H9BrO2 and its molecular weight is 229.07 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(2-Bromoethyl)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(2-Bromoethyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Bromoethyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse pharmaceutique
Acide 4-(2-bromoéthyl)benzoïque : est utilisé comme intermédiaire dans la synthèse de divers composés pharmaceutiques. Par exemple, il est impliqué dans la production de l'éprosartan, un agent antihypertenseur . De plus, il sert de précurseur dans la création de la temoporfine, un photosensibilisateur de deuxième génération utilisé en photothérapie dynamique .
Science des matériaux
En science des matériaux, l'this compound contribue au développement de nouveaux matériaux aux propriétés spécifiques. Il est utilisé pour synthétiser la 5-thia-2,6-diamino-4(3H)-oxopyrimidine, de puissants inhibiteurs de la glycinamide ribonucléotide transformylase (GART), qui ont des applications dans la création d'agents anticancéreux .
Synthèse chimique
Ce composé joue un rôle crucial dans la synthèse chimique, où il agit comme un réactif pour construire des molécules complexes. Il est utilisé dans la synthèse d'analogues de folates de pyrrole [3,2-d]pyrimidine, qui sont explorés comme agents anticancéreux potentiels . La polyvalence de l'this compound dans la facilitation de diverses réactions chimiques en fait un atout précieux en chimie synthétique.
Recherche agricole
En agriculture, l'this compound peut influencer les communautés microbiennes du sol et la croissance des plantes. Des études ont montré que les dérivés de l'acide benzoïque peuvent affecter les propriétés physico-chimiques du sol, les activités enzymatiques et les structures des communautés microbiennes, ce qui peut à son tour avoir un impact sur le développement des plantes .
Biotechnologie
En recherche biotechnologique, l'this compound est utilisé comme biochimique pour les études de protéomique. Il aide à comprendre les fonctions et les interactions des protéines, ce qui est fondamental dans le développement d'applications biotechnologiques .
Safety and Hazards
Mécanisme D'action
Target of Action
4-(2-Bromoethyl)benzoic acid is a carboxylic acid that has been shown to be optimal for the treatment of Staphylococcus aureus . It is active against staphylococcal infections, including those caused by methicillin-resistant strains . It has also been shown to be effective against other bacterial species, such as Escherichia coli , Pseudomonas aeruginosa , and Klebsiella pneumoniae .
Mode of Action
The compound inhibits the growth of bacteria by blocking the synthesis of proteins needed for cell division . The bromoethyl group in the compound likely interacts with the bacterial proteins, disrupting their normal function and preventing the bacteria from multiplying.
Result of Action
The primary result of the action of 4-(2-Bromoethyl)benzoic acid is the inhibition of bacterial growth. By interfering with protein synthesis, the compound prevents bacteria from multiplying, which can help to control bacterial infections. Its effectiveness against methicillin-resistant Staphylococcus aureus suggests that it could be a valuable tool in the fight against antibiotic-resistant bacteria .
Propriétés
IUPAC Name |
4-(2-bromoethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMRWJWLBHHGCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCBr)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10200039 | |
| Record name | 4-(2-Bromoethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52062-92-7 | |
| Record name | 4-(2-Bromoethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52062-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Bromoethyl)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052062927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Bromoethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-bromoethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.376 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(2-BROMOETHYL)BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/318Q74HHX8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






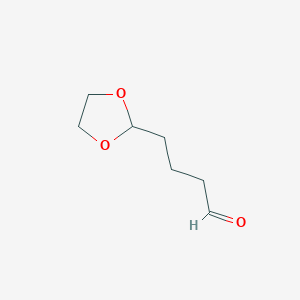


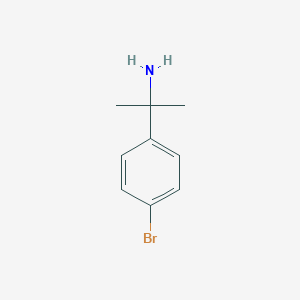

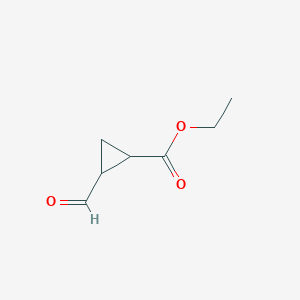

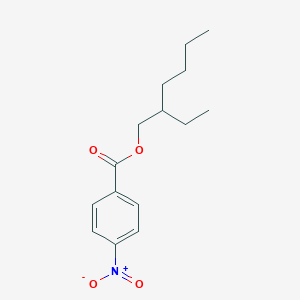
![1-Pyrido[2,3-d]pyridazin-8-ylsulfanylpropan-2-one](/img/structure/B108602.png)
![5-hydroxy-2,2-dimethyl-3H-pyrano[3,2-g]chromene-4,8-dione](/img/structure/B108603.png)
